

Meta-analysis of Raltegravir efficacy in treatment-experienced populations

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Raltegravir in Treatment-Experienced HIV: A Comparative Meta-Analysis

For researchers and drug development professionals navigating the landscape of antiretroviral therapies for treatment-experienced individuals with HIV, **Raltegravir** has long been a significant therapeutic option. This guide provides a meta-analysis of **Raltegravir**'s efficacy, objectively comparing its performance against other key antiretrovirals and detailing the experimental frameworks that underpin these findings.

Comparative Efficacy of Raltegravir

Raltegravir, the first approved HIV integrase strand transfer inhibitor, has demonstrated potent and durable antiretroviral activity in patients with HIV-1 infection who have experienced treatment failure with other antiretroviral drugs.[1][2] Its efficacy has been benchmarked against placebo and other active antiretroviral agents in several pivotal clinical trials.

Raltegravir vs. Placebo (with Optimized Background Therapy)

The BENCHMRK 1 and 2 trials were foundational in establishing the efficacy of **Raltegravir** in treatment-experienced patients with triple-class drug-resistant HIV. These Phase III, randomized, double-blind, placebo-controlled studies showed that **Raltegravir**, in combination



with an optimized background therapy (OBT), was superior to placebo with OBT in achieving virologic suppression and immune reconstitution.

Outcome Measure	Raltegravir + OBT	Placebo + OBT	Timepoint	Trial
Virologic Response (HIV-1 RNA <50 copies/mL)	62.1%	32.9%	Week 48	BENCHMRK 1 & 2 (Combined)
51%	22%	Week 156	BENCHMRK 1 & 2 (Combined)[3]	
42%	-	Week 240	BENCHMRK 1 & 2 (Combined)[3]	
Mean Change in CD4 Count (cells/mm³)	+109	+45	Week 48	BENCHMRK 1 & 2 (Combined)
+164	+63	Week 156	BENCHMRK 1 & 2 (Combined)[3]	
+183	-	Week 240	BENCHMRK 1 & 2 (Combined)[3]	

Raltegravir vs. Other Integrase Inhibitors

Direct comparisons with other integrase inhibitors, such as Dolutegravir and Elvitegravir, have provided further context for **Raltegravir**'s positioning in the treatment paradigm for experienced patients.

The SAILING study, a Phase III, randomized, double-blind, active-controlled trial, compared **Raltegravir** to Dolutegravir in treatment-experienced, integrase inhibitor-naïve adults with at least two-class drug resistance.[4][5][6][7][8]



Outcome Measure	Raltegravir (400 mg twice daily) + OBT	Dolutegravir (50 mg once daily) + OBT	Timepoint	Trial
Virologic Response (HIV-1 RNA <50 copies/mL)	64%	71%	Week 48	SAILING[5][6]

While the SPRING-2 trial primarily focused on treatment-naïve patients, its comparison of **Raltegravir** and Dolutegravir offers valuable insights into the relative potency of these agents. [9][10][11][12][13] In this study, both drugs were administered with a fixed-dose dual nucleoside reverse transcriptase inhibitor (NRTI) therapy.[9][10]

Outcome Measure	Raltegravir (400 mg twice daily) + NRTIs	Dolutegravir (50 mg once daily) + NRTIs	Timepoint	Trial
Virologic Response (HIV-1 RNA <50 copies/mL)	85%	88%	Week 48	SPRING-2[9][12] [13]
76%	81%	Week 96	SPRING-2[10] [11]	
Mean Change in CD4 Count (cells/mm³)	+230	+230	Week 48	SPRING-2[9]

Raltegravir-Based Dual Therapy vs. Traditional Triple Therapy

A meta-analysis of eight randomized controlled trials involving 4,420 patients compared a simplified dual therapy (DT) regimen of **Raltegravir** plus a ritonavir-boosted protease inhibitor (PI/r) to a traditional triple therapy (TT) regimen of two NRTIs plus a PI/r.[14][15]



Outcome Measure	Raltegravir + PI/r (DT)	2 NRTIs + PI/r (TT)	Timepoint	Meta-Analysis Finding
Virologic Suppression (<50 copies/mL)	79%	78%	Week 48	Non-inferior[14] [15]
74%	71%	Week 96	Non-inferior[14] [15]	
Mean CD4 Count Increase	Significantly higher	Lower	Week 48 & 96	DT superior[14]

Experimental Protocols

The following are detailed methodologies for the key clinical trials cited in this guide.

BENCHMRK 1 and 2 Trials

- Study Design: These were Phase III, randomized, double-blind, placebo-controlled, multicenter, international trials.[16]
- Participant Population: Treatment-experienced adults with HIV-1 infection, evidence of viral replication (HIV-1 RNA >1,000 copies/mL), and resistance to at least one drug in each of the three available classes of antiretroviral therapy (NRTIs, NNRTIs, and PIs).
- Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either
 Raltegravir (400 mg twice daily) or a matching placebo. Both groups also received an OBT selected by the investigator based on the patient's treatment history and resistance testing.
 The study was double-blinded until week 156.[3]
- Primary Endpoint: The primary efficacy endpoint was the proportion of patients with HIV-1 RNA levels below 50 copies/mL at week 16.
- Key Secondary Endpoints: Included the proportion of patients with HIV-1 RNA <400 copies/mL, the change from baseline in CD4 cell count, and the incidence of adverse events.

SAILING Trial

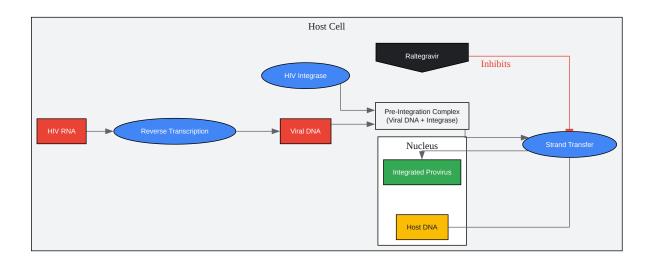


- Study Design: A 48-week, Phase III, randomized, double-blind, active-controlled, non-inferiority study.[4][5][8]
- Participant Population: Antiretroviral-experienced, integrase inhibitor-naïve adults with HIV-1 infection, plasma HIV-1 RNA of 400 copies/mL or higher, and resistance to two or more classes of antiretroviral drugs.[4][5] Patients were required to have one to two fully active drugs available for their background therapy.[4][5]
- Randomization and Blinding: Participants were randomly assigned in a 1:1 ratio to receive
 either once-daily Dolutegravir 50 mg or twice-daily Raltegravir 400 mg, in addition to an
 investigator-selected background therapy.[4][5] Matching placebos were used to maintain
 blinding.[4][5]
- Primary Endpoint: The proportion of patients with plasma HIV-1 RNA less than 50 copies/mL at week 48.[5][8] The non-inferiority margin was set at 12%.[8]
- Key Secondary Endpoint: The proportion of patients with treatment-emergent integrase-inhibitor resistance.[5]

Visualizing Mechanisms and Workflows

To further elucidate the context of **Raltegravir**'s application, the following diagrams illustrate its mechanism of action and a typical workflow for a clinical trial in a treatment-experienced HIV population.

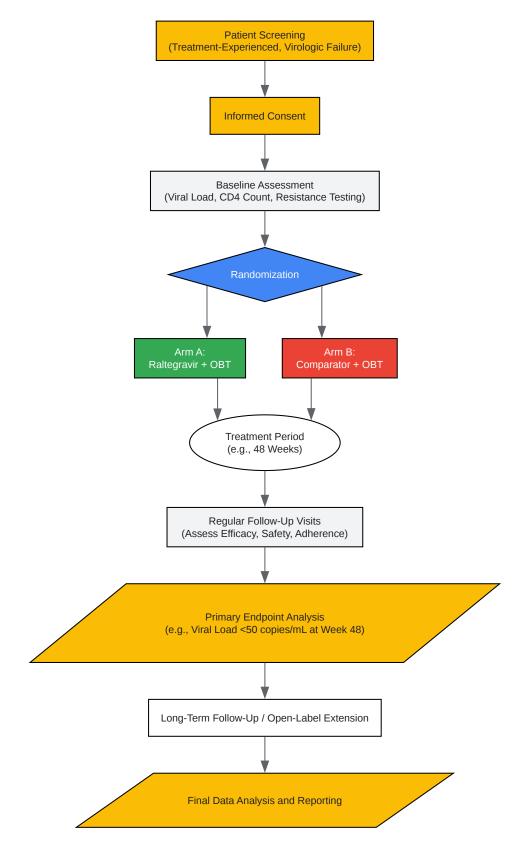




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Raltegravir's mechanism of action, inhibiting HIV integrase.





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